3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine
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Overview
Description
3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine: is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been chemically modified to enhance its stability and biological activity. It is often used in scientific research for its potential therapeutic applications, particularly in the fields of antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine typically involves multiple steps, including glycosylation, acetylation, and purification processes. The starting material is usually a ribose derivative, which undergoes glycosylation with a suitable base to form the nucleoside. This is followed by acetylation to protect the hydroxyl groups, resulting in the tri-O-acetylated product.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during the glycosylation and acetylation steps. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ribose moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the nucleoside, potentially altering its biological activity.
Substitution: The acetyl groups can be substituted with other protective groups or functional moieties to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original nucleoside, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, it serves as a tool for studying nucleoside metabolism and the mechanisms of nucleoside analogs. It is also used in the development of probes for detecting nucleic acids.
Medicine: Medically, 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine has shown potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the production of nucleoside analog drugs. Its chemical properties allow for the creation of stable and effective therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine involves its incorporation into nucleic acids, where it disrupts normal nucleoside metabolism. This can lead to the inhibition of DNA and RNA synthesis, ultimately resulting in the death of rapidly dividing cells, such as cancer cells or viruses. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerase and ribonucleotide reductase, thereby blocking their activity and preventing nucleic acid replication.
Comparison with Similar Compounds
Azacitidine: Another nucleoside analog used in the treatment of myelodysplastic syndromes.
Clofarabine: A nucleoside analog used in the treatment of acute lymphoblastic leukemia.
Decitabine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness: 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine is unique due to its specific chemical modifications, which enhance its stability and biological activity. Unlike some other nucleoside analogs, it has a broader range of applications in both antiviral and anticancer therapies. Its ability to be easily modified also allows for the creation of various derivatives with tailored properties for specific research and therapeutic needs.
Properties
Molecular Formula |
C15H18N6O7 |
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Molecular Weight |
394.34 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N6O7/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-14-10(19-20-21)13(16)17-5-18-14/h5,9,11-12,15H,4H2,1-3H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
BUZJNDDGXRUAAM-SDBHATRESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=N2)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=N2)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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